N-Methyl-2-(phenylsulfanyl)propanamide
Description
N-Methyl-2-(phenylsulfanyl)propanamide is a sulfur-containing propanamide derivative characterized by a methyl group attached to the amide nitrogen and a phenylsulfanyl (thioether) moiety at the second carbon of the propanamide backbone.
Properties
IUPAC Name |
N-methyl-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-8(10(12)11-2)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXVPVDCMTWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)SC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(phenylsulfanyl)propanamide typically involves the reaction of N-methylpropanamide with a phenylsulfanyl reagent. One common method is the nucleophilic substitution reaction where N-methylpropanamide reacts with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-2-(phenylsulfanyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-2-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The amide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-Methyl-2-(phenylsulfanyl)propanamide and related propanamide derivatives:
Key Research Findings and Comparative Analysis
Structural Impact on Physical Properties
- Thioether vs. Sulfonamide/Sulfonyl Groups : The phenylsulfanyl group in the target compound confers moderate lipophilicity compared to sulfonamides (e.g., ) or sulfonyl derivatives (e.g., ), which exhibit higher polarity and hydrogen-bonding capacity. This difference influences solubility and crystallization behavior.
- Aromatic Substitution: Chlorophenyl or nitrophenyl substituents (e.g., ) enhance π-π interactions and thermal stability, whereas pyridinyl or triazinoindole moieties (e.g., ) introduce heterocyclic bioactivity.
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